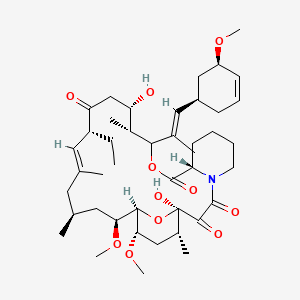
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade) is a derivative of Pimecrolimus, an immunosuppressant drug belonging to the calcineurin inhibitor class. Pimecrolimus is primarily used in the treatment of atopic dermatitis (eczema) and other inflammatory skin diseases . Deschloro Pimecrolimus, as the name suggests, is a variant where the chlorine atom is removed, resulting in a mixture of isomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Pimecrolimus typically involves the modification of the parent compound, Pimecrolimus. One common method involves the reaction of ascomycin with a conversion reagent to produce an activated derivative at C-32, which is then reacted with chloride ion . This process is efficient as it requires fewer steps and does not necessitate the protection of the ascomycin C-24 hydroxyl group or the purification of the activated derivative .
Industrial Production Methods
Industrial production of Deschloro Pimecrolimus follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the technical grade standards.
化学反応の分析
Types of Reactions
Deschloro Pimecrolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated derivatives.
科学的研究の応用
Deschloro Pimecrolimus has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of calcineurin inhibitors.
Biology: Researchers use it to investigate the role of calcineurin inhibitors in cellular processes and immune responses.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Deschloro Pimecrolimus is used in the development of new formulations and delivery systems for topical treatments
作用機序
Deschloro Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin . This inhibition blocks the transcription of early cytokines, thereby preventing T cell activation . The compound also inhibits the production and release of cytokines and other inflammatory mediators from T-cells and mast cells .
類似化合物との比較
Similar Compounds
Pimecrolimus: The parent compound, used in the treatment of atopic dermatitis.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Cyclosporin A: An oral calcineurin inhibitor used for severe cases of psoriasis and atopic dermatitis.
Uniqueness
Deschloro Pimecrolimus is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pimecrolimus. This structural modification can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C43H67NO11 |
|---|---|
分子量 |
774.0 g/mol |
IUPAC名 |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,5R)-5-methoxycyclohex-3-en-1-yl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H67NO11/c1-10-31-19-25(2)18-26(3)20-36(52-8)39-37(53-9)22-28(5)43(50,55-39)40(47)41(48)44-17-12-11-16-33(44)42(49)54-38(29(6)34(45)24-35(31)46)27(4)21-30-14-13-15-32(23-30)51-7/h13,15,19,21,26,28-34,36-39,45,50H,10-12,14,16-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33-,34-,36-,37-,38?,39+,43+/m0/s1 |
InChIキー |
OVEZLUQSBDBGOU-YOURSWBGSA-N |
異性体SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC=C[C@@H](C4)OC)/C)O)C)OC)OC)C)\C |
正規SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CC=CC(C4)OC)C)O)C)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


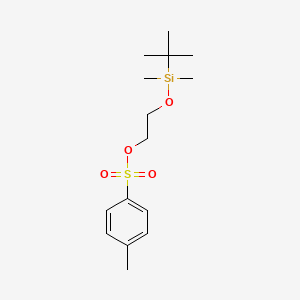

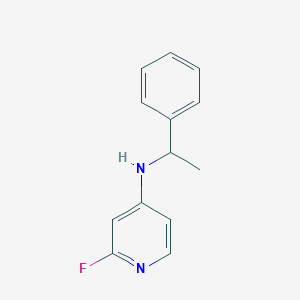

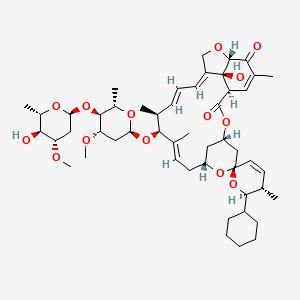
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)

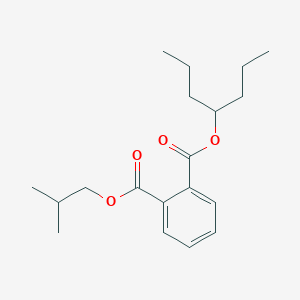
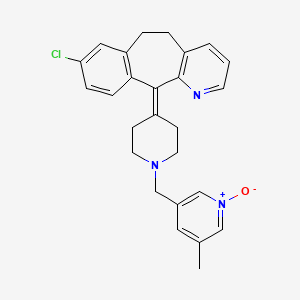
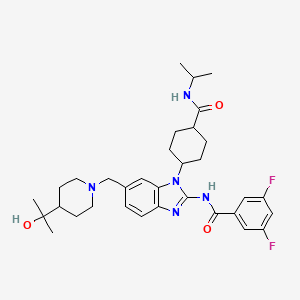
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
